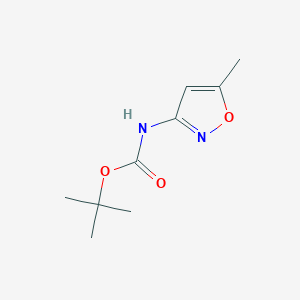
tert-Butyl (5-methylisoxazol-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (5-methylisoxazol-3-yl)carbamate (TBC) is an organic compound that is used as a building block for a variety of chemical reactions. It is a versatile compound that can be used in the synthesis of other organic compounds and can be used as a catalyst in various reactions. TBC is a relatively new compound that has been studied extensively in recent years and has been found to have numerous applications in the field of organic chemistry.
Scientific Research Applications
Hydrogen Bond Analysis
The compound's derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, have been structurally characterized using single-crystal X-ray diffraction. This study reveals an intricate interplay of hydrogen bonds forming three-dimensional architectures (Das et al., 2016).
Crystallographic Structure Studies
N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine, a derivative of tert-butyl (5-methylisoxazol-3-yl)carbamate, has been synthesized and its structure determined by X-ray crystallography, revealing specific molecular interactions and contacts (Çelik et al., 2007).
GABA Receptor Research
The derivative 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)pyrazolo[1,5-d][1,2,4]triazine has been identified as an inverse agonist at the benzodiazepine site of GABA(A) alpha5 receptors, indicating its potential in cognitive enhancement research (Chambers et al., 2004).
Malonyl-CoA Decarboxylase Inhibitors
A related compound, tert-Butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate, serves as a powerful stimulant of glucose oxidation in cardiac efficiency research, suggesting its application in treating ischemic heart diseases (Cheng et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of “tert-Butyl (5-methylisoxazol-3-yl)carbamate” is FLT3 , a type of receptor tyrosine kinase . Over-expression of FLT3 plays a critical role in the development and progress of acute myeloid leukemia .
Mode of Action
The compound interacts with its target, FLT3, by inhibiting its activity . This inhibition can lead to a decrease in the proliferation of cancer cells, thereby slowing the progression of diseases like acute myeloid leukemia .
Biochemical Pathways
Given its target, it’s likely that it impacts pathways related to cell proliferation and survival, particularly in the context of cancer cells .
Result of Action
The result of the compound’s action is a decrease in the proliferation of cancer cells, specifically those involved in acute myeloid leukemia . This can slow the progression of the disease and potentially improve patient outcomes.
Biochemical Analysis
Biochemical Properties
Tert-Butyl (5-methylisoxazol-3-yl)carbamate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme FLT3, a receptor tyrosine kinase that is overexpressed in certain types of leukemia . This compound acts as an inhibitor of FLT3, thereby modulating its activity and influencing downstream signaling pathways. Additionally, this compound has been shown to interact with other proteins involved in cell signaling and gene expression, further highlighting its importance in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis, primarily through its interaction with FLT3 and other signaling proteins . This compound also affects cell signaling pathways, such as the PI3K/AKT and MAPK pathways, leading to changes in gene expression and cellular metabolism. These effects contribute to its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of FLT3, this compound inhibits its kinase activity, preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts the signaling cascade, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, further elucidating its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has demonstrated good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on FLT3 and other signaling proteins, leading to sustained changes in cellular function and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold for safe and effective use. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. One of the key enzymes involved in its metabolism is cytochrome P450, which catalyzes the oxidation of this compound, leading to the formation of metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins such as albumin play a role in its distribution within the bloodstream, influencing its localization and accumulation in target tissues. These interactions are important for understanding the pharmacokinetics of this compound.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize primarily in the cytoplasm, where it interacts with signaling proteins and enzymes . Additionally, post-translational modifications such as phosphorylation can affect its activity and function, further highlighting the importance of subcellular localization in its biochemical effects.
Properties
IUPAC Name |
tert-butyl N-(5-methyl-1,2-oxazol-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6-5-7(11-14-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQNLVVSJSRECT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453427 |
Source


|
| Record name | tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97517-66-3 |
Source


|
| Record name | tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

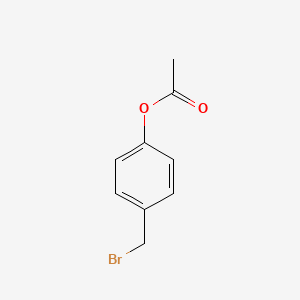
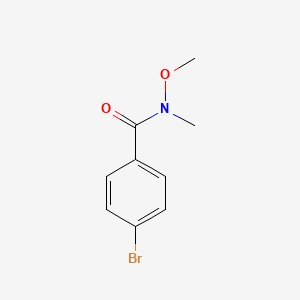
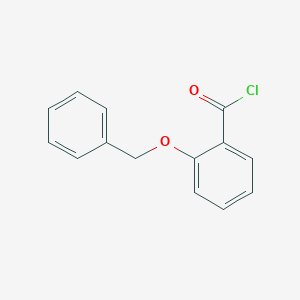


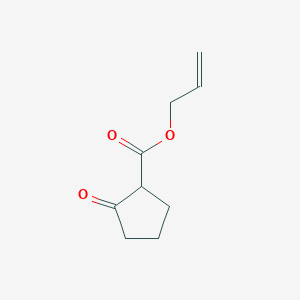
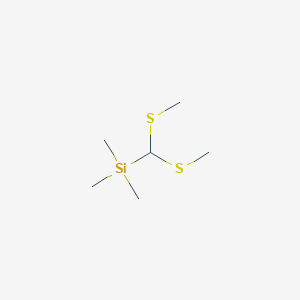

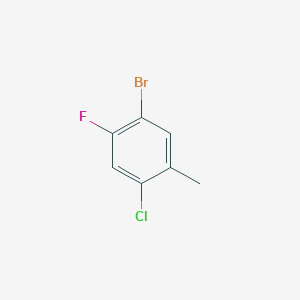
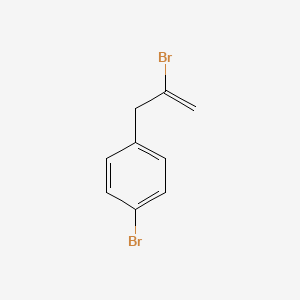

![(S)-N-[2-(5-bromo-6-methoxyindan-1-yl)ethyl]propionamide](/img/structure/B1278803.png)
![[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride](/img/structure/B1278805.png)
